6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide
Description
Properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.BrH/c1-4-2-9-3-5(6(10)11)12-7(9)8-4;/h2-3H,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGJSUMOHVQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(SC2=N1)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. This reaction is well-known and widely used in the preparation of imidazo[2,1-b]thiazole derivatives . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H6N2O2S·HBr
- Molecular Weight : 263.11 g/mol
- Structural Features : The compound features a thiazole ring fused to an imidazole ring, along with a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Research indicates that 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide exhibits potential anticancer properties. It has been shown to interact with cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit specific signaling pathways associated with cancer cell proliferation, making it a candidate for further pharmacological development.
Antimicrobial Effects
The compound also demonstrates antimicrobial activity, which has been explored in various studies. Its ability to inhibit the growth of bacterial and fungal pathogens positions it as a promising candidate for the development of new antimicrobial agents. In vitro tests have indicated its effectiveness against both Gram-positive and Gram-negative bacteria .
Synthetic Routes
Several synthetic methods have been proposed for the preparation of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide. These include:
- Multi-step Synthesis : Involves the generation of precursors through alkylation followed by cyclization and functionalization.
- Microwave-Assisted Synthesis : Enhances yields and reduces reaction times compared to traditional methods.
Comparative Studies
To better understand the unique properties of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing notable derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide | Similar ring structure | Different methyl group position affects biological activity |
| 5-Methylimidazo[2,1-b][1,3]thiazole-4-carboxylic acid | Variations in substitution pattern | Potentially different reactivity and selectivity |
| Imidazo[4,5-b]pyridine derivatives | Related heterocyclic structure | Known for distinct pharmacological profiles |
The comparative analysis highlights how variations in substituents can influence biological activity and reactivity.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF7) when treated with this compound at specific concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases involved in programmed cell death.
Case Study 2: Antimicrobial Activity Screening
In another study focused on antimicrobial properties, 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide was tested against a panel of bacterial strains. The results indicated that the compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study suggested that this compound could serve as a lead for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide is a compound belonging to the imidazo-thiazole family, which has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for therapeutic applications.
- IUPAC Name : 6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- Molecular Formula : C7H6BrN3O2S
- Molecular Weight : 232.10 g/mol
- CAS Number : 68471575
Biological Activity Overview
Research has indicated that compounds in the imidazo[2,1-b][1,3]thiazole class exhibit a variety of biological activities including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of imidazo[2,1-b]thiazole. The minimum inhibitory concentrations (MICs) for various bacterial strains were determined:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Methylimidazo[2,1-b][1,3]thiazole | Staphylococcus aureus ATCC 25923 | 125 |
| Escherichia coli ATCC 25922 | 250 | |
| Pseudomonas aeruginosa ATCC 9027 | >1000 |
These results suggest that while some strains exhibit sensitivity to the compound, others show resistance, indicating a selective antimicrobial profile .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Carbonic Anhydrase (CA) : Certain derivatives selectively inhibited the hCA II isoform with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity suggests potential therapeutic applications in targeting tumor-associated isoforms while sparing normal tissues .
- Cell Viability Assays : In vitro studies showed that compounds derived from this class reduced viability in cancer cell lines such as MCF-7 and HeLa at concentrations as low as 50 µM .
Case Studies
Several case studies highlight the biological activity of imidazo-thiazole derivatives:
- Study on Anticancer Effects : A derivative was tested against various cancer cell lines and exhibited significant cytotoxicity with IC50 values ranging from 30 to 80 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring improved activity against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of 6-Methylimidazo[2,1-b][1,3]thiazole derivatives is influenced by their structural modifications:
- Substituents on the Thiazole Ring : Variations such as halogen substitutions have been shown to enhance inhibitory potency against specific targets.
- Functional Groups : The presence of electron-withdrawing groups has been correlated with increased activity against certain cancer cell lines and microbial strains .
Q & A
Q. What are the established synthetic routes for 6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazonoyl halides with alkyl carbothioates under reflux conditions in ethanol . Alternatively, bromination of imidazothiadiazole precursors using N-bromosuccinimide (NBS) in the presence of light or radical initiators can introduce substituents at specific positions . Post-synthesis, the hydrobromide salt is typically precipitated by neutralizing the free base with HBr, followed by recrystallization from ethanol/water mixtures to ensure purity .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural confirmation involves multi-spectral analysis:
- 1H/13C NMR : Assign peaks based on characteristic shifts (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
- LC-MS : Confirm molecular ion peaks ([M+H]+ or [M−Br]+ for hydrobromide salts) and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with bromide ions) using single-crystal datasets .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or polymorphism. To address this:
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in the thiazole ring) .
- Use HPLC-coupled spectroscopy to isolate and characterize polymorphic forms .
- Compare experimental data with DFT-calculated spectra for theoretical validation of proposed structures .
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to accelerate bromide ion participation in SN2 reactions .
- In-line purification : Employ flash chromatography or continuous crystallization systems to remove by-products (e.g., unreacted thiosemicarbazides) .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer : X-ray studies reveal:
- Hydrogen bonds : Between the carboxylic acid group and bromide ions (O–H···Br, ~2.8 Å) .
- π-π stacking : Between imidazo-thiazole aromatic systems (centroid distances ~3.6 Å) .
- Van der Waals forces : Stabilize methyl group interactions in the lattice .
- Table 1 : Summary of Key Interactions
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Reference |
|---|---|---|---|
| O–H···Br | 2.79 | -25.3 | |
| π-π stacking | 3.62 | -15.8 |
Methodological Challenges & Best Practices
Q. How should researchers handle discrepancies between theoretical and experimental biological activity data?
- Methodological Answer : If computational docking predicts high binding affinity (e.g., to kinase targets) but in vitro assays show low activity:
- Validate assay conditions (e.g., pH, solvent DMSO% ≤0.1% to avoid false negatives) .
- Perform isothermal titration calorimetry (ITC) to measure actual binding constants .
- Check for metabolic instability via microsomal incubation assays .
Q. What safety protocols are critical for handling hydrobromide salts of imidazothiazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
